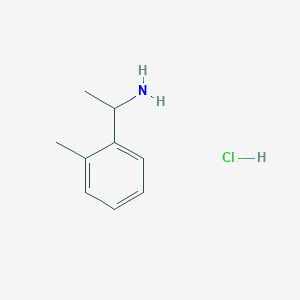

1-(2-Methylphenyl)ethanamine hydrochloride

Description

1-(2-Methylphenyl)ethanamine hydrochloride (CAS: 35106-87-7) is a substituted phenethylamine derivative with the molecular formula C₉H₁₄ClN and a molecular weight of 171.67 g/mol . It features a methyl group at the ortho-position of the phenyl ring attached to an ethylamine backbone, which is protonated as a hydrochloride salt. This compound is synthesized with high purity (≥97%) and is structurally related to psychoactive amines, though its specific pharmacological applications are less documented in the provided evidence . Synonyms include Ortetamine hydrochloride and 1-(o-tolyl)propan-2-amine hydrochloride, highlighting its classification within the arylalkylamine family .

Properties

IUPAC Name |

1-(2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGAKUOLRVQVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview:

- Starting Material: N-acylated aromatic amine derivatives (e.g., N-acetyl, N-propionyl, or N-butyryl derivatives).

- Reaction Conditions:

- Solvent: C4-C10 monohydric alcohols such as n-butanol, isobutanol, or n-hexanol.

- Catalyst: Alkali metal hydroxides (e.g., sodium or potassium hydroxide).

- Temperature: Mild heating under reflux.

- Mechanism: N-acyl groups are cleaved via nucleophilic attack by hydroxide ions, releasing the free amine.

- Yield & Purification: High yields (often >90%) with straightforward purification via extraction and distillation.

Data Table:

| Parameter | Description |

|---|---|

| Solvent | N-butanol, isobutanol, n-hexanol |

| Catalyst | NaOH or KOH |

| Reaction Time | 2-6 hours |

| Temperature | 80-120°C |

| Typical Yield | 85-95% |

| Purification | Acid-base extraction, distillation |

Research Findings:

This method is cost-effective, safe, and suitable for industrial scale-up, with minimal by-products and ease of purification, making it a preferred route for synthesizing primary amines like 1-(2-methylphenyl)ethanamine.

Reductive Amination of Aromatic Ketones

Another well-established route involves the reductive amination of aromatic ketones, specifically 2-methylacetophenone, using ammonia or primary amines in the presence of reducing agents.

Process Overview:

- Starting Material: 2-methylacetophenone.

- Reaction Conditions:

- Reagents: Ammonia or primary amines.

- Catalyst: Metal catalysts such as Raney nickel, platinum, or palladium.

- Reducing Agent: Hydrogen gas (H2) under pressure.

- Solvent: Alcohols like ethanol or methanol.

- Temperature: 25-100°C.

- Mechanism: The ketone reacts with ammonia to form an imine intermediate, which is subsequently reduced to the amine.

Data Table:

| Parameter | Description |

|---|---|

| Starting Material | 2-methylacetophenone |

| Reagents | NH3 or primary amines |

| Catalyst | Raney Ni, Pt, Pd |

| Reducing Agent | H2 gas |

| Solvent | Ethanol, methanol |

| Reaction Time | 12-24 hours |

| Typical Yield | 80-95% |

Research Findings:

Reductive amination offers high selectivity and yield, with the process adaptable for large-scale production. It is especially suitable when high purity of the amine hydrochloride salt is required.

Asymmetric Synthesis via Chiral Catalysis

For enantioselective synthesis, methods such as asymmetric transfer hydrogenation and Pictet-Spengler reactions are employed, particularly when chiral purity is desired.

Example:

- Pictet–Spengler Reaction: Condensation of amino acids or derivatives with aldehydes/ketones in the presence of chiral catalysts to form chiral amines.

- Catalysts: Chiral phosphines, enzymes, or metal complexes.

- Reaction Conditions: Mild temperatures, inert atmosphere, specific solvents like dichloromethane or ethanol.

Data Table:

| Parameter | Description |

|---|---|

| Starting Material | Amino acid derivatives or imines |

| Catalyst | Chiral phosphines, enzymes |

| Solvent | Dichloromethane, ethanol |

| Temperature | 0-25°C |

| Enantiomeric Excess (ee) | >90% |

Research Findings:

Chiral catalysis provides high stereoselectivity, essential for pharmaceutical applications, with yields exceeding 80%.

Hydrochloride Salt Formation

Post-synthesis, the free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in ethanol or ether solvents, under controlled conditions.

Process Overview:

- Reagents: Hydrogen chloride gas or concentrated HCl.

- Conditions: Cooling to 0-5°C to prevent decomposition.

- Outcome: Crystalline hydrochloride salt with high purity.

Data Table:

| Parameter | Description |

|---|---|

| Acid Used | Hydrochloric acid (gas or aqueous) |

| Solvent | Ethanol, diethyl ether |

| Temperature | 0-5°C |

| Yield | >95% |

| Purity | >99% |

Summary of Key Findings

| Method | Advantages | Limitations |

|---|---|---|

| Deacylation in Alcohols | Cost-effective, simple, high yield | Requires acylated precursors |

| Reductive Amination | High selectivity, scalable | Needs precise control of conditions |

| Chiral Catalysis (Asymmetric) | High stereoselectivity, suitable for pharmaceuticals | More complex, higher cost |

| Salt Formation | Straightforward, high purity | Requires handling of corrosive acids |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylphenyl)ethanamine hydrochloride has been extensively studied for its potential as a precursor in the synthesis of various pharmaceuticals, particularly in developing antidepressants and other psychoactive compounds. Its structure allows for modifications that can enhance biological activity.

- Case Study: Research indicates that derivatives of this compound exhibit monoamine oxidase (MAO) inhibition, which is beneficial for treating mood disorders such as depression and anxiety .

Neurotransmitter Research

The compound interacts with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction is crucial for understanding its potential therapeutic effects.

- Biological Activity: Studies show that compounds similar to 1-(2-Methylphenyl)ethanamine can enhance neurotransmitter release, leading to increased mood elevation in animal models .

Chemical Synthesis

In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its versatility allows chemists to create various derivatives that can be used in pharmaceuticals and agrochemicals.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in the synthesis of antidepressants. |

| Agrochemicals | Potential use in developing plant growth regulators. |

| Specialty Chemicals | Serves as a precursor for fine chemicals in industrial applications. |

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ortho-Substituted Phenyl Ethylamine Derivatives

(S)-1-(2-Chlorophenyl)ethanamine Hydrochloride

- Molecular Formula : C₈H₁₁Cl₂N

- Key Features : Substitution of the methyl group with chlorine at the ortho-position. The electronegative Cl atom increases polarity and may influence receptor binding kinetics compared to the methyl group in the target compound.

2-(2-Methoxyphenoxy)ethylamine Hydrochloride

- Molecular Formula: C₉H₁₄ClNO₂

- Key Features: Incorporates a methoxy-phenoxy group linked via an ether bridge. This structural modification enhances solubility in polar solvents compared to the hydrophobic methyl group in 1-(2-methylphenyl)ethanamine hydrochloride.

Para- and Meta-Substituted Analogs

1-(4-Methylphenyl)ethanamine Hydrochloride

- Molecular Formula : C₉H₁₄ClN

- Key Features: Structural isomer with methyl at the para-position.

- Purity : 98% .

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride

- Molecular Formula : C₈H₁₀Cl₂FN

- Key Features : Halogenated (meta-Cl, para-F) phenyl ring introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the methyl-substituted analog.

- Applications : Investigated in pharmaceutical research for antimicrobial or CNS-targeting agents .

Bulkier Aromatic Systems

2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride

Functional Group Variations

2-(Methylsulfonyl)ethanamine Hydrochloride

- Molecular Formula: C₃H₁₀ClNO₂S

- Key Features : Methylsulfonyl group (-SO₂CH₃) replaces the phenyl ring, creating a highly polar and electron-deficient structure.

- Physical Properties : Melting point 168–172°C .

- Applications : Intermediate in synthesizing sulfonamide-based drugs .

Diphenhydramine Hydrochloride

Comparative Data Table

Biological Activity

1-(2-Methylphenyl)ethanamine hydrochloride, also known as 2-methylphenethylamine or by its chemical identifier, is a compound that has garnered attention in various fields of biological research. This article explores its biological activities, including pharmacological effects, toxicity, and potential therapeutic applications.

- Chemical Formula : C9H13N·HCl

- Molecular Weight : 173.67 g/mol

- CAS Number : 35106-87-7

Pharmacological Activity

This compound exhibits a range of biological activities primarily due to its structural similarities to other phenethylamines. It has been studied for its potential effects on the central nervous system (CNS), cardiovascular system, and its antibacterial properties.

Central Nervous System Effects

Research indicates that compounds similar to 1-(2-Methylphenyl)ethanamine can act as stimulants. They may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions can lead to increased alertness and energy levels, making it a subject of interest in studies related to attention-deficit disorders and fatigue management .

Cardiovascular Effects

Phenethylamines are known to affect cardiovascular function. Some studies suggest that they may induce vasodilation or increase heart rate, which could be beneficial in certain medical conditions but also pose risks in others .

Toxicity and Safety Profile

This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Understanding the safety profile is crucial for any therapeutic application or research involving this compound.

Case Studies

A notable case study highlights the risks associated with the misuse of phenethylamines, including 1-(2-Methylphenyl)ethanamine derivatives. A report documented a drug-related death linked to the use of cathinone derivatives, emphasizing the potential dangers of these compounds when used recreationally or without medical supervision .

Summary of Findings

| Activity | Details |

|---|---|

| CNS Effects | Potential stimulant effects; influences dopamine and norepinephrine systems |

| Cardiovascular Effects | May induce vasodilation; affects heart rate |

| Antibacterial Activity | MIC values suggest efficacy against certain bacteria |

| Toxicity | Harmful if swallowed; causes skin burns and eye damage |

| Case Studies | Documented risks associated with misuse |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-Methylphenyl)ethanamine hydrochloride to maximize yield and purity?

- Methodological Answer : The synthesis involves a multi-step process starting with a substituted phenylacetone intermediate. Key steps include reductive amination using sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5) and subsequent purification via recrystallization. Temperature control (0–5°C during reduction) is critical to minimize side reactions. Yields exceeding 70% are achievable when using anhydrous solvents and inert atmospheres to prevent oxidation . Confirmation of purity (>98%) requires HPLC with a C18 column and UV detection at 254 nm .

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer : Structural confirmation involves:

- NMR Spectroscopy : -NMR (D2O, 400 MHz) shows characteristic peaks: δ 7.2–7.4 (aromatic protons), δ 3.1 (CH2NH2), and δ 2.3 (methyl group).

- X-ray Crystallography : Single-crystal analysis reveals a monoclinic lattice with hydrogen bonding between the amine group and chloride ion .

- Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion peak at m/z 166.1 [M+H]+ .

Q. What are the primary chemical reactions of this compound under oxidative conditions?

- Methodological Answer : Oxidation with potassium permanganate (KMnO4) in acidic media yields a ketone derivative (1-(2-methylphenyl)ethanone), identified via FT-IR (C=O stretch at 1700 cm⁻¹) and GC-MS. Competing pathways, such as over-oxidation to carboxylic acids, can occur at elevated temperatures (>50°C), necessitating strict stoichiometric control .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The ortho-methyl group induces steric hindrance, reducing NAS efficiency compared to para-substituted analogs. Kinetic studies (UV-Vis monitoring at 300 nm) show a 40% decrease in reaction rate with 2-methyl vs. 4-methyl derivatives when reacting with iodomethane in DMF. Computational modeling (DFT at B3LYP/6-31G* level) corroborates steric effects on transition-state stabilization .

Q. What strategies resolve contradictions in reported pharmacological mechanisms of substituted ethanamine hydrochlorides?

- Methodological Answer : Discrepancies in receptor-binding data (e.g., serotonin vs. dopamine receptors) are addressed via:

- Competitive Binding Assays : Radiolabeled ligands (e.g., -spiperone) quantify IC50 values under standardized buffer conditions (pH 7.4, 25°C).

- Molecular Dynamics Simulations : GROMACS-based models predict preferential interactions with 5-HT2A over D2 receptors due to methyl group steric effects .

Q. How do enantiomeric differences impact the biological activity of structurally related ethanamine hydrochlorides?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column) separates (R)- and (S)-enantiomers of analogs like 1-(4-(methylthio)phenyl)ethanamine hydrochloride. In vitro assays reveal a 10-fold higher potency for the (S)-enantiomer in inhibiting monoamine oxidase-A (MAO-A), attributed to better fit within the enzyme’s hydrophobic pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.